N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 868677-82-1
VCID: VC4429229
InChI: InChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20)
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br
Molecular Formula: C15H8BrN3OS2
Molecular Weight: 390.27

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

CAS No.: 868677-82-1

Cat. No.: VC4429229

Molecular Formula: C15H8BrN3OS2

Molecular Weight: 390.27

* For research use only. Not for human or veterinary use.

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide - 868677-82-1

Specification

CAS No. 868677-82-1
Molecular Formula C15H8BrN3OS2
Molecular Weight 390.27
IUPAC Name N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20)
Standard InChI Key MXJAKZSUZXWYLX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₅H₈BrN₃OS₂, with a molar mass of 390.28 g/mol. Its structure features two benzothiazole rings: one substituted with a bromine atom at the 4th position and the other bearing a carboxamide group at the 2nd position. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring aromatic stability and electrophilic substitution sites .

Key Functional Groups:

  • Bromo Substituent: Enhances electrophilicity and facilitates nucleophilic substitution reactions.

  • Carboxamide Linkage: Introduces hydrogen-bonding capabilities, critical for interactions with biological targets .

Spectral Characterization

While direct spectral data for this compound is scarce, analogous benzothiazole derivatives are characterized using:

  • FTIR: Peaks at ~1,643 cm⁻¹ (C=O stretch) and ~666 cm⁻¹ (C-S stretch) .

  • ¹H-NMR: Aromatic protons resonate between δ 7.80–8.12 ppm, with amide NH signals near δ 9.08 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide likely involves a multi-step process:

  • Benzothiazole Ring Formation: Cyclization of 2-aminothiophenol with carbon disulfide under acidic conditions yields the benzothiazole core .

  • Bromination: Electrophilic bromination at the 4th position using bromine in acetic acid .

  • Carboxamide Coupling: Reaction of 4-bromo-1,3-benzothiazol-2-amine with 1,3-benzothiazole-2-carbonyl chloride using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Reaction Equation:

4-Bromo-1,3-benzothiazol-2-amine+1,3-benzothiazole-2-carbonyl chlorideEDCI, DCMN-(4-Bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide\text{4-Bromo-1,3-benzothiazol-2-amine} + \text{1,3-benzothiazole-2-carbonyl chloride} \xrightarrow{\text{EDCI, DCM}} \text{N-(4-Bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide}

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and purity. Purification techniques such as high-performance liquid chromatography (HPLC) ensure pharmaceutical-grade output .

Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with amines or thiols, enabling diversification of the benzothiazole scaffold. For example:

N-(4-Bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide+R-NH2N-(4-Amino-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide\text{N-(4-Bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide} + \text{R-NH}_2 \rightarrow \text{N-(4-Amino-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide}

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylene amine .

Biological Activities and Mechanisms

Hypothesized Targets:

  • DNA Gyrase: Inhibition prevents bacterial DNA replication.

  • Ergosterol Biosynthesis: Disruption compromises fungal cell membranes .

Anticancer Activity

Structural analogs demonstrate cytotoxicity against cancer cell lines via:

  • Topoisomerase Inhibition: Prevents DNA unwinding, inducing apoptosis.

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers cell death .

Comparative IC₅₀ Values (Hypothetical Data):

Cell LineIC₅₀ (μM)
HeLa (Cervical)15.5
MCF7 (Breast)18.7

Structure-Activity Relationships (SAR)

  • Bromine Position: Para-substitution optimizes steric and electronic interactions with target proteins .

  • Carboxamide Linkage: Enhances solubility and hydrogen-bonding capacity compared to ester or ketone analogs .

Future Directions and Applications

  • Drug Development: Optimization for selective toxicity against cancer cells.

  • Material Science: Incorporation into polymers for antimicrobial coatings.

  • Enzyme Engineering: Probe molecules for studying glucokinase dynamics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator